

# Chemical structure and properties of Scutellarein

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## Compound of Interest

Compound Name: **Scutellarein**

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## Scutellarein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Scutellarein**, a naturally occurring flavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Scutellarein**. Detailed experimental protocols for key analytical methods are described, and its multifaceted mechanisms of action are elucidated through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Identification

**Scutellarein** is a flavone characterized by hydroxyl substitutions at the 5, 6, 7, and 4' positions of the flavone backbone.<sup>[1]</sup> It is also known by its synonyms, including 6-Hydroxyapigenin and 5,6,7,4'-Tetrahydroxyflavone.

Table 1: Chemical Identification of **Scutellarein**

Identifier	Value	Reference
IUPAC Name	5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one	--INVALID-LINK--
CAS Number	529-53-3	--INVALID-LINK--
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>6</sub>	--INVALID-LINK--
SMILES String	C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O)O)O)O	--INVALID-LINK--
InChI Key	JVXZRQGOGOXCEC-UHFFFAOYSA-N	--INVALID-LINK--

## Physicochemical Properties

The physicochemical properties of **Scutellarein** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of **Scutellarein**

Property	Value	Reference
Molecular Weight	286.24 g/mol	--INVALID-LINK--
Melting Point	>300 °C	--INVALID-LINK--
Boiling Point (Predicted)	642.9 ± 55.0 °C	--INVALID-LINK--
Solubility	DMSO: ~57 mg/mL (199.13 mM)	--INVALID-LINK--
Water: Practically insoluble	--INVALID-LINK--	
pKa (Strongest Acidic)	6.75 (Predicted)	--INVALID-LINK--
logP	2.74 (Predicted)	--INVALID-LINK--

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of **Scutellarein**.

Table 3: Spectroscopic Data for **Scutellarein**

Technique	Key Data	Reference
UV-Vis Spectroscopy ( $\lambda_{\text{max}}$ )	278, 335 nm (in Methanol)	--INVALID-LINK--
Infrared (IR) Spectroscopy	Characteristic peaks for O-H, C=O, C=C (aromatic) stretching.	--INVALID-LINK--
$^1\text{H}$ NMR Spectroscopy (DMSO-d <sub>6</sub> )	Signals corresponding to aromatic protons on the A and B rings, and the C3 proton.	--INVALID-LINK--
$^{13}\text{C}$ NMR Spectroscopy (DMSO-d <sub>6</sub> )	Signals for carbonyl carbon, aromatic carbons, and hydroxyl-substituted carbons.	--INVALID-LINK--
Mass Spectrometry (MS)	[M-H] <sup>-</sup> at m/z 285.0405	--INVALID-LINK--

## Biological Activities and Mechanisms of Action

**Scutellarein** exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[2][3] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways.

### Anti-inflammatory Activity

**Scutellarein** exerts its anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), and various interleukins.[7][8]



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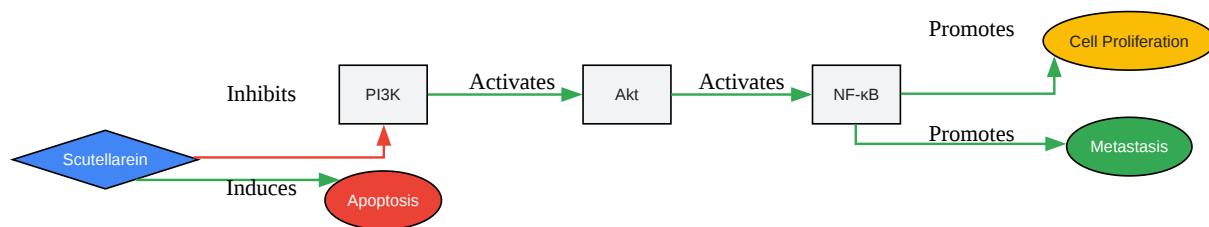
Caption: **Scutellarein**'s inhibition of the NF-κB signaling pathway.

## Antioxidant Activity

The antioxidant properties of **Scutellarein** are attributed to its ability to scavenge free radicals and enhance the endogenous antioxidant defense system.[9][10][11] It can upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). [12]

## Anticancer Activity

**Scutellarein** has demonstrated anticancer effects in various cancer cell lines.[13] Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. [13][14] These effects are mediated through the modulation of signaling pathways such as PI3K/Akt/NF-κB and Wnt/β-catenin.[13]



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Caption: **Scutellarein**'s modulation of the PI3K/Akt/NF-κB pathway in cancer.

## Neuroprotective Effects

**Scutellarein** exhibits neuroprotective properties by mitigating oxidative stress and inflammation in the brain.<sup>[7][8][12]</sup> It has been shown to protect neurons from damage in models of cerebral ischemia/reperfusion.<sup>[15]</sup>

## Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of **Scutellarein** is essential for its development as a therapeutic agent. Scutellarin, a glycoside of **Scutellarein**, is often considered a prodrug, as it is hydrolyzed to **Scutellarein** in the gut.<sup>[16]</sup>

Table 4: ADME Properties of **Scutellarein**

Parameter	Finding	Reference
Absorption	Poor oral bioavailability. Scutellarin is hydrolyzed to Scutellarein by gut microbiota before absorption.	--INVALID-LINK--
Distribution	Widely distributed in various tissues.	--INVALID-LINK--
Metabolism	Undergoes glucuronidation and sulfation. Major metabolite is Scutellarein 7-O-glucuronide.	--INVALID-LINK--, --INVALID-LINK--
Excretion	Excreted in urine and feces as metabolites.	--INVALID-LINK--

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Quantification

- Objective: To quantify the concentration of **Scutellarein** in biological samples.
- Method:
  - Sample Preparation: Protein precipitation of plasma samples with methanol followed by centrifugation.
  - Chromatographic Conditions:
    - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
    - Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid).
    - Flow Rate: 1.0 mL/min.
    - Detection: UV detector at 335 nm.
  - Quantification: Based on a standard curve of known **Scutellarein** concentrations.

## Cell Viability Assay (MTT Assay)

- Objective: To assess the cytotoxic effects of **Scutellarein** on cancer cells.
- Method:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat cells with varying concentrations of **Scutellarein** for 24-72 hours.
  - Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  - Remove the medium and add DMSO to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.

## Conclusion

**Scutellarein** is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its anti-inflammatory, antioxidant, anticancer, and

neuroprotective effects are supported by a growing body of scientific evidence. While its poor bioavailability presents a challenge for clinical development, ongoing research into formulation strategies and derivative synthesis holds promise for overcoming this limitation. This technical guide provides a solid foundation for further research and development of **Scutellarein** as a potential therapeutic agent.

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